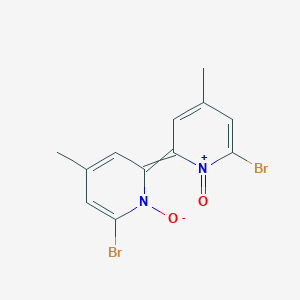
6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1,1'-DI-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide is a chemical compound known for its unique structure and properties It is a derivative of bipyridine, characterized by the presence of bromine and methyl groups at specific positions on the bipyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide involves its ability to form coordination complexes with metal ions. These complexes can interact with molecular targets and pathways in biological systems, leading to various effects. The specific molecular targets and pathways depend on the nature of the metal ion and the structure of the complex formed .
Comparison with Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
4,4’-Dimethyl-2,2’-bipyridine: Differs in the position of the methyl groups, affecting its coordination chemistry.
6,6’-Dibromo-2,2’-bipyridine: Similar in structure but lacks the methyl groups, influencing its chemical reactivity and applications.
Uniqueness: 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
25373-73-3 |
|---|---|
Molecular Formula |
C12H10Br2N2O2 |
Molecular Weight |
374.03 g/mol |
IUPAC Name |
2-bromo-6-(6-bromo-4-methyl-1-oxidopyridin-2-ylidene)-4-methylpyridin-1-ium 1-oxide |
InChI |
InChI=1S/C12H10Br2N2O2/c1-7-3-9(15(17)11(13)5-7)10-4-8(2)6-12(14)16(10)18/h3-6H,1-2H3 |
InChI Key |
UGPVFTMVFMMHDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C([N+]2=O)Br)C)N(C(=C1)Br)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















